[1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone: is a complex organic compound that belongs to the class of triazole derivatives. Triazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the triazole ring.
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.
Final Coupling: The final step involves coupling the triazole and isoquinoline intermediates to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It can serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology:
- The compound has potential applications as an antimicrobial agent due to its triazole moiety, which is known for its antimicrobial properties.
- It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine:
- The compound has potential therapeutic applications as an anticancer agent, given its structural similarity to other known anticancer compounds.
- It may also have applications as an anti-inflammatory agent.
Industry:
- The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
- It can serve as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression.
Comparison with Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-ylmethanone: This compound has a similar triazole moiety but differs in the substituents attached to the triazole ring.
[5-chloro-2-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methanone: This compound has a similar triazole moiety but differs in the substituents attached to the triazole ring and the presence of a hydroxymethyl group.
Uniqueness:
- The presence of both the triazole and isoquinoline moieties in [1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone makes it unique compared to other similar compounds.
- The specific arrangement of functional groups in this compound may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-28-19-9-14-7-8-25(11-16(14)10-20(19)29-2)21(27)18-13-26(24-23-18)12-15-5-3-4-6-17(15)22/h3-6,9-10,13H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMUTKLNDVJOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.